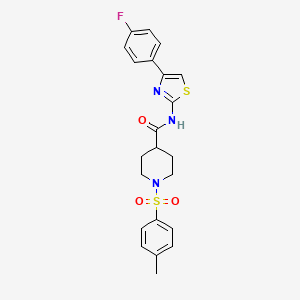

![molecular formula C19H14N4O3S2 B2748920 N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide CAS No. 1351646-94-0](/img/structure/B2748920.png)

N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

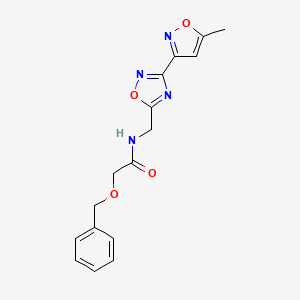

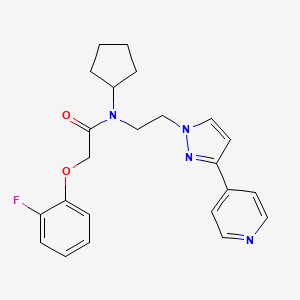

“N-(5-(benzo[d]thiazole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide” is a compound that has been synthesized and studied for its potential anti-tubercular properties . It belongs to the class of benzo[d]thiazole-2-carbanilides .

Synthesis Analysis

The synthesis of this compound involves a CDI-mediated direct coupling of benzo[d]thiazole-2-carboxylic acids with aromatic amines . This process includes a green protocol for the synthesis of ethyl benzo[d]thiazole-2-carboxylates, which are precursors of the desired carboxylic acids .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. The structure includes a benzo[d]thiazole ring, a tetrahydrothiazolo ring, a pyridin ring, and a furan ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include CDI-mediated direct coupling and a green protocol for the synthesis of ethyl benzo[d]thiazole-2-carboxylates .Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds containing similar structural motifs have been synthesized and characterized for their potential applications in medicinal chemistry and materials science. For example, Patel et al. (2015) described the synthesis and characterization of heterocyclic compounds with antibacterial and antifungal activities, showcasing the utility of such structures in developing new therapeutic agents (Patel, Patel, & Shah, 2015). Similarly, Aleksandrov and El’chaninov (2017) explored the synthesis and reactivity of compounds incorporating furan and thiazole moieties, indicating their importance in organic synthesis and potential drug development (Aleksandrov & El’chaninov, 2017).

Antimicrobial and Antifungal Applications

Compounds with structures similar to the one have been evaluated for their antimicrobial and antifungal properties. This is significant for the development of new pharmaceuticals that can combat resistant strains of bacteria and fungi. For instance, Sodha et al. (2003) reported on the antimicrobial activity of new thiazolidinones synthesized using microwave irradiation, a method that enhances reaction rates and improves yield, demonstrating the potential of such compounds in antimicrobial research (Sodha et al., 2003).

Anti-inflammatory and Anticancer Activities

The anti-inflammatory and anticancer activities of thiazole and related derivatives have been a focus of research, showing promise in the development of treatments for inflammation and cancer. For example, Sawant, Bansode, and Wadekar (2012) conducted a study on the anti-inflammatory potential of oxazolo/thiazolo pyrimidine derivatives, finding that certain substitutions on the compounds enhanced their anti-inflammatory effects (Sawant, Bansode, & Wadekar, 2012). Additionally, Sarhan et al. (2010) investigated the antiproliferative activities of 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile derivatives, revealing significant potential in cancer treatment (Sarhan et al., 2010).

Mechanism of Action

Target of Action

Benzothiazole-based compounds have been reported to exhibit significant anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Biochemical Pathways

These compounds have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Pharmacokinetics

It’s worth noting that the admet calculation showed a favorable pharmacokinetic profile of synthesized compounds .

Result of Action

Properties

IUPAC Name |

N-[5-(1,3-benzothiazole-2-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N4O3S2/c24-16(13-5-3-9-26-13)22-19-21-12-7-8-23(10-15(12)28-19)18(25)17-20-11-4-1-2-6-14(11)27-17/h1-6,9H,7-8,10H2,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZWYAKQOLGPKAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1N=C(S2)NC(=O)C3=CC=CO3)C(=O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone](/img/structure/B2748850.png)

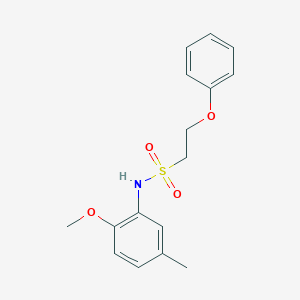

![2-[(2-chlorobenzyl)sulfinyl]-N-(2-chlorophenyl)acetamide](/img/structure/B2748851.png)

![9-(4-bromophenyl)-1-methyl-3-(2-methylallyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2748856.png)

![2-Methyl-6-[[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2748860.png)